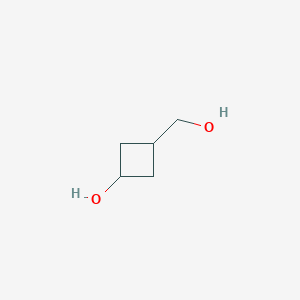

3-(Hydroxymethyl)cyclobutanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMLHATZVMHVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554949 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112623-19-5, 1245647-03-3 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Hydroxymethyl)cyclobutanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Hydroxymethyl)cyclobutanol

Authored by a Senior Application Scientist

Abstract

This compound is a key bifunctional building block in modern medicinal and materials chemistry. Its rigid, three-dimensional cyclobutane core serves as a valuable bioisostere for aromatic rings, enabling chemists to "escape flatland" and explore novel chemical space.[1][2][3] The presence of two hydroxyl groups, one primary and one secondary, offers orthogonal handles for subsequent chemical modification, making it an essential intermediate in the synthesis of complex molecules, including antiviral and anticancer agents.[4] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, with a particular focus on the stereochemical challenges and analytical techniques required to distinguish its cis and trans isomers.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane moiety has garnered significant attention in the pharmaceutical industry for its ability to impart desirable physicochemical properties to drug candidates.[1][2][3] Unlike flat aromatic systems, the puckered four-membered ring provides a well-defined sp³-rich architecture. This structural rigidity can enhance binding affinity to biological targets and improve metabolic stability. This compound, as a diol, is a versatile starting material for introducing this valuable scaffold.

Physical and Chemical Properties

A clear understanding of the fundamental properties of the target compound is essential before embarking on its synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [5][6] |

| Molecular Weight | 102.13 g/mol | [6] |

| Appearance | Liquid | [5][7] |

| CAS Number | 1245647-03-3 (Isomer mixture) | [5][6][7] |

| 112623-30-0 (trans isomer) | [6][8][9] | |

| 112623-19-5 (cis isomer) | [6][10] | |

| InChIKey | PJMLHATZVMHVHC-UHFFFAOYSA-N | [5][6][7] |

Isomeric Forms: cis and trans

The relative orientation of the hydroxyl and hydroxymethyl groups on the cyclobutane ring gives rise to two diastereomers: cis and trans. The stereochemical outcome of the synthesis is critical, as the biological activity of downstream products often depends on the precise spatial arrangement of these functional groups.[4] Therefore, stereocontrolled synthesis and unambiguous characterization are paramount.

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most direct and widely applicable method involves the reduction of a ketone precursor. More advanced methods offer access to highly functionalized derivatives for further elaboration.

Core Strategy: Diastereoselective Reduction of 3-(Hydroxymethyl)cyclobutanone

The most reliable and straightforward synthesis of this compound involves the reduction of the corresponding ketone, 3-(hydroxymethyl)cyclobutanone. The choice of reducing agent is critical as it directly influences the diastereoselectivity of the reaction, dictating the ratio of cis to trans products.[4]

Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its mild nature, operational simplicity, and excellent functional group tolerance.[4] It selectively reduces aldehydes and ketones without affecting other common functional groups. The stereochemical outcome is governed by the steric approach of the hydride to the carbonyl carbon. Typically, the hydride attacks from the less sterically hindered face, which often leads to a mixture of diastereomers.

Caption: General workflow for the synthesis and purification of this compound.

Advanced Strategy: [3+1] Cycloaddition for Functionalized Analogs

For research applications requiring rapid access to diverse cyclobutane derivatives, modern cycloaddition strategies offer powerful alternatives. A recently developed formal [3+1] cycloaddition provides access to 3-borylated cyclobutanols.[1][2][3][11] This method utilizes epihalohydrins as a three-carbon electrophile and lithiated 1,1-diborylalkanes as a one-carbon nucleophile.

The significance of this route lies in the introduction of a boronic ester (Bpin) group, which serves as a versatile synthetic handle for a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Chan-Lam).[1][2][3] This allows for the late-stage functionalization of the cyclobutane core, a highly desirable feature in drug discovery programs. While not a direct synthesis of the parent diol, this method underscores the advanced techniques available for creating complex cyclobutanol scaffolds.[1][2][3][11]

Purification Protocol

Purification is critical to isolate the desired product from unreacted starting materials, byproducts, and to separate the cis and trans isomers.

-

Solvent Removal: After aqueous workup and extraction, the organic solvent is removed under reduced pressure using a rotary evaporator.

-

Column Chromatography: This is the most effective method for separating the cis and trans diastereomers.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is effective. The polarity is gradually increased to elute the more polar diol products. The two isomers will have slightly different polarities, allowing for their separation.

-

-

Distillation: For larger quantities where isomeric separation is not required, fractional distillation under reduced pressure can be employed to remove non-volatile impurities.[12] However, due to the similar boiling points of the diastereomers, this method is not suitable for their separation.

Characterization: A Multi-Technique Approach

Unambiguous confirmation of the product's structure, purity, and stereochemistry requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans isomers of this compound.[13] The different spatial arrangements of the substituents lead to distinct chemical shifts (δ) and coupling constants (J).

Sources

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1245647-03-3 [sigmaaldrich.com]

- 8. a2bchem.com [a2bchem.com]

- 9. trans-3-(hydroxymethyl)cyclobutanol 95% | CAS: 112623-30-0 | AChemBlock [achemblock.com]

- 10. pschemicals.com [pschemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. What purification methods are suitable for cyclobutanol? - Blog [m.btcpharmtech.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Core Physicochemical Properties of 3-(Hydroxymethyl)cyclobutanol

<_

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)cyclobutanol, a di-functionalized cyclobutane derivative, is an increasingly important building block in medicinal chemistry. Its unique three-dimensional structure and versatile chemical handles make it a valuable scaffold for the synthesis of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its structure, reactivity, and handling. By synthesizing technical data with practical experimental considerations, this document serves as an essential resource for scientists leveraging this compound in drug discovery and development.

Introduction: The Rising Prominence of Cyclobutanes in Drug Design

The quest for novel molecular architectures with enhanced pharmacological properties is a central theme in modern drug discovery. Cyclobutanes, once considered niche curiosities, are now recognized for their ability to impart favorable characteristics to drug candidates.[1][2] The strained four-membered ring introduces a unique puckered conformation, offering a rigid scaffold that can improve metabolic stability, direct the orientation of key pharmacophore groups, and reduce planarity.[1][2]

This compound, with its two hydroxyl groups, presents a particularly attractive platform for synthetic elaboration. This guide will delve into the fundamental physicochemical properties that underpin its utility as a versatile intermediate.

Molecular Structure and Core Properties

A thorough understanding of the fundamental properties of this compound is the bedrock of its effective application.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | [3][4][5][6] |

| Molecular Weight | 102.13 g/mol | [3][4][5] |

| CAS Number | 112623-19-5 | [3][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 234.123 °C at 760 mmHg | [3] |

| Density | 1.18 g/cm³ | [3] |

| Flash Point | 115.907 °C | [3] |

| InChI Key | PJMLHATZVMHVHC-UHFFFAOYSA-N | [5][7] |

These properties provide a foundational dataset for designing synthetic routes and purification strategies.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups, which are broadened due to hydrogen bonding.[9] Absorptions corresponding to C-H and C-O bond stretching would also be present.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can be complex but often involves the loss of water or small hydrocarbon fragments from the cyclobutane ring.[10]

Reactivity and Synthetic Applications: A Versatile Building Block

The synthetic utility of this compound stems from the differential reactivity of its primary and secondary hydroxyl groups and the inherent strain of the cyclobutane ring.

Differential Reactivity of Hydroxyl Groups

The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards a variety of reagents compared to the secondary hydroxyl group.[11] This selectivity allows for the controlled functionalization of the molecule, a crucial aspect in the multi-step synthesis of complex drug targets.

-

Selective Protection: The primary alcohol can be selectively protected using bulky protecting groups, leaving the secondary alcohol available for further reactions.

-

Selective Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid under controlled conditions.

Figure 1. Key Synthetic Transformations of this compound. This diagram illustrates the primary pathways for the synthetic manipulation of this compound, highlighting the potential for selective reactions.

Ring-Opening Reactions

The strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain catalytic conditions, providing access to linear, functionalized carbon chains.[12] This offers an alternative synthetic strategy for creating acyclic components with defined stereochemistry.

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is dictated by its polar hydroxyl groups and the non-polar cyclobutane core. It is expected to be soluble in polar protic solvents like water and alcohols due to hydrogen bonding.[13] Its solubility will likely decrease in less polar solvents.

Experimental Protocol: Determination of Solubility

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Add a small, known amount of this compound (e.g., 10 mg) to a vial.

-

Solvent Addition: Add the selected solvent dropwise while vortexing until the solid completely dissolves.

-

Quantification: Record the volume of solvent required to dissolve the sample.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on standard pharmaceutical definitions.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound.[14][15][16][17] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[14][15][16]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its unique structural features and predictable reactivity provide a robust platform for the design and synthesis of innovative drug candidates. As the demand for three-dimensional molecular scaffolds continues to grow, the importance of understanding the fundamental physicochemical properties of compounds like this compound will only increase. This guide serves as a foundational resource to empower researchers in their pursuit of the next generation of therapeutics.

References

-

PubChem. (n.d.). 3-(Hydroxymethyl)cyclobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

-

BTC. (2025, July 9). What solvents can Cyclobutanol dissolve in? Retrieved from [Link]

-

SpectraBase. (n.d.). (1R,2R,3R)-3-METHYL-1-ISOPROPYL-2-(3BETA-HYDROXYBUT-1E-ENYL)-3-(METHOXYCARBONYLMETHYL)-1-CYCLOPENTANOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

CP Lab Safety. (n.d.). [3-(hydroxymethyl)cyclobutyl]methanol, min 97%, 10 grams. Retrieved from [Link]

-

NIST. (n.d.). 3-Hydroxy-3-methyl-2-butanone. Retrieved from [Link]

-

BTC. (2025, July 16). What are the applications of cyclobutanol derivatives? Retrieved from [Link]

-

BTC. (2025, July 9). What is the solubility of Cyclobutanol in different organic solvents? Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033777). Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanol. Retrieved from [Link]

-

Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100529. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanol. Retrieved from [Link]

-

Audier, H. E., et al. (2025, August 6). The Fragmentation Mechanism of Cyclobutanol. ResearchGate. Retrieved from [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1), e202100529. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of cyclobutanol to cyclobutanone. Retrieved from [Link]

-

Waser, M., et al. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 27(15), 4640-4645. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanol. Retrieved from [Link]

-

Durig, J. R., et al. (2004). Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane. Journal of Molecular Structure, 707(1-3), 81-96. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound,1245647-03-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 8. 3-Hydroxy-cyclobutanon(15932-93-1) 1H NMR spectrum [chemicalbook.com]

- 9. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What solvents can Cyclobutanol dissolve in? - Blog [m.btcpharmtech.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)cyclobutanol is a bifunctional organic molecule featuring a cyclobutane ring substituted with both a primary alcohol (hydroxymethyl group) and a secondary alcohol. This structure imparts unique stereochemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its structural and electronic properties, which can be elucidated through a combination of spectroscopic techniques.[1]

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage theoretical principles and data from analogous structures to provide a robust framework for spectral interpretation.

Molecular Structure and Isomerism

The core of this compound is a four-membered cyclobutane ring. The substituents, a hydroxymethyl group (-CH₂OH) and a hydroxyl group (-OH), can be arranged in either a cis or trans configuration relative to the ring, leading to two diastereomers. This stereoisomerism is a critical consideration in its application, as different isomers can exhibit distinct biological activities and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation and stereochemical assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, often overlapping, signals from the cyclobutane ring protons. The chemical shifts and coupling constants will be highly dependent on the stereochemistry (cis or trans).

Expected ¹H NMR Spectral Data (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| -OH | Broad singlet | s | Hydroxyl protons (2H) |

| H on C-1 | ~4.0 - 4.2 | m | CH-OH |

| -CH₂- of hydroxymethyl | ~3.5 - 3.7 | d | CH₂-OH |

| H on C-3 | ~2.0 - 2.3 | m | CH-CH₂OH |

| Ring CH₂ | ~1.5 - 2.1 | m | Cyclobutane ring protons |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereochemistry.

Interpretation and Causality:

-

Hydroxyl Protons: The hydroxyl protons of both the primary and secondary alcohols are expected to appear as a single, broad singlet. The broadness is a result of rapid chemical exchange with trace amounts of water or other protic impurities in the solvent. This exchange averages the signals and decouples them from adjacent protons.

-

Carbinol Protons: The proton on the carbon bearing the secondary hydroxyl group (H on C-1) is expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atom.[2] Similarly, the methylene protons of the hydroxymethyl group are also shifted downfield.

-

Ring Protons: The remaining cyclobutane ring protons will appear as complex multiplets in the aliphatic region of the spectrum. The exact chemical shifts and coupling patterns are sensitive to the ring conformation and the relative stereochemistry of the substituents. In the cis isomer, the proximity of the two functional groups can lead to through-space shielding or deshielding effects that are absent in the trans isomer.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Spectral Data (Predicted)

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | ~65 - 75 | CH-OH |

| C-3 | ~40 - 50 | CH-CH₂OH |

| -CH₂- of hydroxymethyl | ~60 - 70 | CH₂-OH |

| C-2, C-4 | ~25 - 35 | Ring CH₂ |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereochemistry.

Interpretation and Causality:

-

Carbons Attached to Oxygen: The carbon atoms directly bonded to the electronegative oxygen atoms (C-1 and the hydroxymethyl carbon) will be significantly deshielded and appear at the lowest field (highest ppm values).[3]

-

Ring Carbons: The other cyclobutane ring carbons will resonate at higher fields (lower ppm values). The chemical shifts of these carbons will also be influenced by the stereochemistry of the substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment to simplify the spectrum to single lines for each carbon environment.

-

A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[2]

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) groups and the C-O bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1050 | Strong | C-O stretch |

Interpretation and Causality:

-

O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of an alcohol. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.

-

C-H Stretch: The absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the cyclobutane ring and the hydroxymethyl group.

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ corresponds to the stretching vibration of the C-O single bonds.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is obtained by passing a beam of infrared radiation through the sample and measuring the frequencies at which the radiation is absorbed.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectral Data

-

Molecular Ion (M⁺): The molecular formula of this compound is C₅H₁₀O₂.[4][5] The expected exact mass is 102.0681 g/mol .[4] The molecular ion peak (M⁺) at m/z = 102 should be observable, although it may be weak.

-

Key Fragmentation Peaks:

-

[M-H₂O]⁺ (m/z = 84): Loss of a water molecule is a common fragmentation pathway for alcohols.

-

[M-CH₂OH]⁺ (m/z = 71): Loss of the hydroxymethyl radical.

-

[M-H₂O - C₂H₄]⁺ (m/z = 56): Subsequent loss of ethylene from the [M-H₂O]⁺ ion, a characteristic fragmentation of cyclobutane rings.

-

CH₂OH⁺ (m/z = 31): A peak corresponding to the hydroxymethyl cation is also likely.

-

Experimental Protocol for Mass Spectrometry

-

Ionization: A common method for volatile compounds like this is Electron Ionization (EI). The sample is vaporized and bombarded with a high-energy electron beam, causing the formation of a radical cation (the molecular ion).

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Key Concepts

Molecular Structure of this compound

Caption: 2D representation of the this compound structure.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Simplified MS fragmentation of this compound.

Conclusion

References

-

PubChem. 3-(Hydroxymethyl)cyclobutan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0257553). Available at: [Link]

-

SpectraBase. Cyclopentanol, 1-(3-hydroxy-3-methyl-1-butynyl)-. Available at: [Link]

-

PubChem. 3-(Hydroxymethyl)cyclopentanol. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of cyclobutanols. Available at: [Link]

-

NIST WebBook. Cyclobutanol. National Institute of Standards and Technology. Available at: [Link]

-

NIST WebBook. Cyclobutanol. National Institute of Standards and Technology. Available at: [Link]

-

CP Lab Safety. [3-(hydroxymethyl)cyclobutyl]methanol, min 97%, 10 grams. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011). Available at: [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available at: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

NIST WebBook. Butanal, 3-hydroxy-. National Institute of Standards and Technology. Available at: [Link]

-

WebSpectra. IR Absorption Table. University of California, Los Angeles. Available at: [Link]

Sources

Stereoisomers of 3-(hydroxymethyl)cyclobutanol

An In-Depth Technical Guide to the for Advanced Drug Development

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a strategic tool for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles by imposing conformational restraint on flexible molecules.[2] This guide focuses on 3-(hydroxymethyl)cyclobutanol, a 1,3-disubstituted cyclobutane diol that serves as a versatile building block. The presence of two stereocenters gives rise to four distinct stereoisomers, each with unique spatial arrangements that can profoundly influence biological activity. We will provide a comprehensive analysis of these stereoisomers, detailing their structural relationships, stereoselective synthesis, analytical separation, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced stereochemistry of small carbocycles in the design of next-generation therapeutics.

The Structural and Stereochemical Landscape of 1,3-Disubstituted Cyclobutanes

Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. To alleviate torsional strain, it adopts a puckered or "butterfly" conformation.[1] This puckering creates distinct axial and equatorial positions for substituents, profoundly influencing the molecule's overall shape and its interactions with biological targets.

In this compound, the carbon atoms at positions 1 (bearing the -OH group) and 3 (bearing the -CH₂OH group) are stereocenters. This gives rise to a total of four possible stereoisomers (2ⁿ, where n=2).[3] These isomers are grouped into two pairs of diastereomers: cis and trans.

-

Cis Isomers : The hydroxyl and hydroxymethyl groups are on the same side of the cyclobutane ring. This configuration is chiral and exists as a pair of enantiomers: (1R,3R)-3-(hydroxymethyl)cyclobutanol and (1S,3S)-3-(hydroxymethyl)cyclobutanol.

-

Trans Isomers : The hydroxyl and hydroxymethyl groups are on opposite sides of the ring. This configuration is also chiral and exists as a pair of enantiomers: (1R,3S)-3-(hydroxymethyl)cyclobutanol and (1S,3R)-3-(hydroxymethyl)cyclobutanol.

The cis and trans isomers are diastereomers of each other, meaning they have different physical properties and can be separated by standard chromatographic techniques. The enantiomers within each pair, however, have identical physical properties in an achiral environment and require chiral methods for separation.

Stereoselective Synthesis Strategies

Controlling the stereochemical outcome during synthesis is paramount for accessing individual isomers for biological evaluation. Different strategies are employed for the synthesis of cis and trans diastereomers.

Synthesis of cis-3-(hydroxymethyl)cyclobutanol Derivatives

A common route to the cis configuration involves the cycloaddition of dichloroketene to an appropriately protected allyl alcohol, such as allyl benzyl ether.[4] The resulting dichlorocyclobutanone is then subjected to reductive dehalogenation and stereoselective reduction of the ketone.

Causality of Stereoselectivity: The reduction of the cyclobutanone intermediate is the key stereochemistry-determining step. The bulky substituent at the 3-position sterically hinders one face of the carbonyl group, directing the hydride reagent (e.g., from sodium borohydride) to attack from the opposite, less hindered face. This results in the formation of the cis alcohol, where the new hydroxyl group is on the same side as the existing side chain.

A synthetic pathway for a nucleoside analogue precursor, 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine, illustrates this principle, starting from the cycloaddition product.[4]

Synthesis of trans-3-(hydroxymethyl)cyclobutanol

Accessing the trans isomer often requires a different approach or a modification of the cis pathway. One established method involves a Mitsunobu reaction on a trans-3-(benzyloxymethyl)cyclobutanol intermediate.[4] Alternatively, enzymatic reductions can provide high diastereoselectivity for the trans product. For instance, the reduction of a 3-substituted cyclobutanone using a ketoreductase (KRED) enzyme can achieve a high trans diastereomeric ratio (dr ~98:2).[5]

Causality of Stereoselectivity: Biocatalysis with enzymes like KREDs offers exceptional stereocontrol. The enzyme's active site is a precisely shaped chiral environment. It binds the substrate in a specific orientation, exposing only one face of the carbonyl to the reducing cofactor (e.g., NADPH). This highly organized transition state leads to the preferential formation of one stereoisomer, in this case, the trans alcohol.[5]

Analytical Separation and Characterization

Once synthesized, a mixture of stereoisomers must be separated and the absolute and relative configuration of each isomer confirmed.

Separation of Diastereomers and Enantiomers

The separation workflow typically involves a two-stage process. First, the diastereomers (cis and trans isomers) are separated using standard chromatographic techniques like column chromatography on silica gel due to their differing physical properties. Subsequently, the enantiomers within each diastereomeric pair are resolved using chiral chromatography.

Protocol: Chiral HPLC Separation of Enantiomers

This protocol provides a representative method for the analytical-scale separation of a racemic mixture of either cis- or trans-3-(hydroxymethyl)cyclobutanol.

Trustworthiness Statement: This protocol is based on established principles of chiral chromatography.[6][7] The choice of a cyclodextrin-based chiral stationary phase (CSP) is justified by its proven efficacy in resolving enantiomers of small cyclic alcohols through inclusion complexation and hydrogen bonding interactions.[7] Method validation would require demonstrating specificity, linearity, accuracy, and precision.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a polarimeter.

-

Chiral Stationary Phase (CSP): A derivatized β-cyclodextrin column (e.g., CYCLOBOND I 2000 HP-RSP) is a suitable starting point.[7]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol (e.g., 95:5 v/v), is typically used for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Temperature: Column temperature should be controlled, often at a reduced temperature (e.g., 10-20°C), as enantioselectivity is often enthalpy-driven and improves at lower temperatures.[7]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

-

Sample Preparation: Dissolve a small amount of the racemic sample (e.g., 1 mg/mL) in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The two enantiomers will elute at different retention times (t_R1 and t_R2). The polarimeter will show equal and opposite optical rotations for the corresponding peaks, confirming their enantiomeric relationship.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for distinguishing between cis and trans diastereomers.

Expertise Insight: The key lies in the coupling constants (J-values) between the protons on C1 and C3 and the adjacent ring protons. Due to the puckered geometry of the cyclobutane ring, the dihedral angles between these protons differ significantly in the cis and trans isomers. This leads to distinct differences in their respective ¹H NMR spectra, allowing for unambiguous assignment of the relative stereochemistry.[8] While NMR cannot distinguish between enantiomers directly, the use of a chiral derivatizing agent, such as Mosher's acid, can convert the enantiomers into diastereomeric esters, which will then exhibit distinct NMR spectra.[9]

| Property | cis-Isomers (Enantiomeric Pair) | trans-Isomers (Enantiomeric Pair) | Rationale / Method |

| Relative Stereochemistry | -OH and -CH₂OH on the same side | -OH and -CH₂OH on opposite sides | Determined by ¹H NMR coupling constants and NOESY experiments. |

| Separation from Diastereomer | Possible via standard chromatography (e.g., silica gel) | Possible via standard chromatography (e.g., silica gel) | Diastereomers have different physical properties (polarity, boiling point). |

| Enantiomeric Resolution | Requires chiral method (e.g., Chiral HPLC) | Requires chiral method (e.g., Chiral HPLC) | Enantiomers have identical properties in an achiral environment.[10] |

| Optical Activity | Each enantiomer rotates plane-polarized light | Each enantiomer rotates plane-polarized light | Measured by polarimetry. The racemic mixture is optically inactive. |

Relevance in Drug Discovery and Development

The precise three-dimensional orientation of functional groups is critical for molecular recognition at a biological target. The four stereoisomers of this compound can be used as scaffolds to position pharmacophoric elements in distinct regions of 3D space.

-

Conformational Locking: Replacing a flexible chain (e.g., a propylene glycol linker) with a rigid cyclobutane ring can lock a molecule into a more bioactive conformation, improving binding affinity and reducing entropic penalties upon binding.[1]

-

Vectorial Projection: The cis isomer projects its two functional groups in a "U-shape," while the trans isomer projects them in a linear or "Z-shape" fashion. This allows for the precise targeting of different binding pockets within a receptor or enzyme active site.

-

Metabolic Stability: The cyclobutane core is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. For example, replacing a metabolically labile cyclohexane ring with a difluorocyclobutane moiety led to the development of the metabolically stable IDH1 inhibitor ivosidenib.

The choice of which stereoisomer to advance in a drug discovery program depends entirely on empirical structure-activity relationship (SAR) studies. It is common for one stereoisomer to possess the majority of the desired biological activity, while the others may be inactive or even exhibit off-target toxicity.[11] Therefore, the ability to synthesize and test each isomer in its pure form is not merely an academic exercise but a critical step in the development of safe and effective medicines.

Conclusion

The stereoisomers of this compound represent a powerful toolkit for medicinal chemists. A thorough understanding of their distinct three-dimensional structures, coupled with robust methods for their stereoselective synthesis and analytical separation, is essential for rationally designing drug candidates with improved pharmacological profiles. The principles and protocols outlined in this guide provide a foundational framework for researchers to confidently explore the rich chemical space offered by this versatile cyclobutane scaffold.

References

-

Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 46(48), 9235-9239. Available at: [Link]

-

Steffens, A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]

-

Kornienko, A., et al. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Chemistry & Biodiversity, 13(6), 633-648. Available at: [Link]

-

Sun, W., et al. (2018). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 23(11), 2958. Available at: [Link]

-

Kaiwar, V., et al. (1996). Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2223-2227. Available at: [Link]

-

Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3790-3793. Available at: [Link]

-

Legon, A. C. (1983). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Chemical Reviews, 83(5), 633-667. Available at: [Link]

-

PubChem. (n.d.). 3-(Hydroxymethyl)cyclobutan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

Blogs@NTU. (2018). Chiral Chromatography: Separating Twins. Nanyang Technological University. Available at: [Link]

-

Breitbach, Z. S., et al. (2012). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of Chromatography A, 1269, 183-189. Available at: [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available at: [Link]

-

Gu, C., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical and Biomedical Analysis, 136, 114-121. Available at: [Link]

-

Study With Us. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molnar-institute.com [molnar-institute.com]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane Scaffold: A Privileged Motif in Modulating Biological Activity

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: December 31, 2025

Abstract

The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a structural motif of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Historically considered a synthetic curiosity, the unique conformational properties and metabolic stability conferred by the cyclobutane scaffold are now being strategically exploited to develop novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[5] This in-depth technical guide provides a comprehensive overview of the biological activities of cyclobutane-containing compounds, from naturally occurring alkaloids to rationally designed enzyme inhibitors. We will explore the diverse pharmacological landscape of these molecules, delve into their mechanisms of action, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of the cyclobutane ring in their own discovery programs.

The Cyclobutane Ring: A Unique Structural Element in Bioactive Molecules

The cyclobutane unit is a fundamental structural element in a wide array of naturally occurring compounds found in bacteria, fungi, plants, and marine invertebrates.[6][7][8] While less common than five- and six-membered rings, its presence in a molecule imparts distinct physicochemical properties that can profoundly influence biological activity.

The inherent ring strain of the cyclobutane moiety leads to a puckered conformation, which can be harnessed to provide conformational rigidity to otherwise flexible molecules.[1][5] This pre-organization of pharmacophoric groups can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency.[9] Furthermore, the sp³-rich character of the cyclobutane ring can improve aqueous solubility and metabolic stability compared to flat, aromatic systems, addressing key challenges in modern drug design.[1]

Natural Products: A Rich Source of Bioactive Cyclobutanes

Nature has long utilized the cyclobutane scaffold to generate metabolites with potent biological activities. Over 60 biologically active cyclobutane-containing alkaloids have been isolated from both terrestrial and marine organisms, exhibiting a wide spectrum of effects including antimicrobial, antibacterial, and antitumor activities.[5][6][7][8]

A notable example is sceptrin , an antimicrobial agent isolated from the marine sponge Agelas sceptrum.[10] Sceptrin exhibits broad-spectrum antibacterial and antifungal activity.[11][12] Its unique dimeric structure, featuring a central cyclobutane ring, is crucial for its biological function.

Synthetic Cyclobutanes in Medicinal Chemistry

The growing appreciation for the advantageous properties of the cyclobutane ring has spurred significant interest in its incorporation into synthetic drug candidates. Medicinal chemists now employ this motif to:

-

Improve Metabolic Stability: Replacing metabolically labile groups with a cyclobutane ring can block sites of enzymatic degradation, thereby prolonging the in vivo half-life of a drug.[1][4]

-

Enhance Potency and Selectivity: The rigid nature of the cyclobutane scaffold can lock a molecule into its bioactive conformation, leading to tighter binding with its target and improved selectivity over off-targets.[1][5]

-

Serve as a Phenyl Ring Isostere: The three-dimensional nature of the cyclobutane ring can serve as a non-planar substitute for aromatic rings, improving physicochemical properties while maintaining key interactions with the target protein.[1][4]

A prime example of a successful synthetic cyclobutane-containing drug is carboplatin , a platinum-based anticancer agent. The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center, leading to a more favorable safety profile with reduced nephrotoxicity compared to its predecessor, cisplatin.[13]

Diverse Biological Activities and Mechanisms of Action

Cyclobutane-containing compounds have demonstrated a remarkable diversity of biological activities, targeting a wide range of cellular processes implicated in various diseases.

Anticancer Activity

The anticancer potential of cyclobutane derivatives is well-documented, with several compounds in clinical use and many more in development.[13]

2.1.1. DNA Cross-linking Agents: The Carboplatin Paradigm

Carboplatin functions as a DNA alkylating agent. Upon entering a cell, it undergoes hydrolysis, leading to the formation of reactive platinum species that form covalent cross-links with DNA, primarily at the N7 position of guanine bases.[2][6][7] These intra- and inter-strand cross-links distort the DNA helix, inhibiting DNA replication and transcription and ultimately triggering apoptosis (programmed cell death).[1][3][6][7]

Caption: Mechanism of action of Carboplatin.

2.1.2. Kinase Inhibitors: Targeting Aberrant Signaling

Many cancers are driven by the dysregulation of signaling pathways controlled by kinases. Cyclobutane-containing molecules have been developed as potent inhibitors of several key kinases.

-

PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation.[14] Cyclobutane-containing compounds have been designed to inhibit AKT, with the cyclobutane ring often occupying a hydrophobic pocket in the enzyme's active site.[15]

Caption: Inhibition of the PI3K/AKT pathway.

-

Janus Kinases (JAKs): The JAK-STAT pathway is crucial for immune signaling, and its dysregulation is implicated in autoimmune diseases and cancers.[5] Cyclobutane derivatives have been developed as JAK inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.[8][16][17]

2.1.3. Integrin Antagonists: Halting Metastasis

Integrins are cell surface receptors that play a key role in tumor cell adhesion, migration, and invasion. Cyclobutane-based structures are being explored as antagonists of specific integrins, such as αvβ3, to inhibit metastasis.[9][18][19]

2.1.4. IDH1 Inhibitors: A Novel Approach to Cancer Metabolism

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are found in several cancers and lead to the production of an oncometabolite. Cyclobutane-containing molecules have been developed as selective inhibitors of mutant IDH1.[10][20][21][22][23]

Antibacterial and Antifungal Activity

As mentioned earlier, the natural product sceptrin possesses potent antimicrobial properties. Its proposed mechanism of action involves the disruption of bacterial cell membranes.[11][12] At its minimum inhibitory concentration (MIC), sceptrin is bacteriostatic, while at higher concentrations, it becomes bactericidal and induces the formation of spheroplasts.[11][12]

Synthetic cyclobutane derivatives have also shown promise as antibacterial agents. For instance, certain thiazolylhydrazone derivatives containing a cyclobutane ring have demonstrated activity against Bacillus subtilis and Candida tropicalis.[24]

Antiviral Activity

Cyclobutane nucleoside analogs have been synthesized and evaluated for their antiviral activity.[25][26] These compounds can act as chain terminators during viral DNA or RNA synthesis, a mechanism shared by many clinically successful antiviral drugs.[25] For example, certain cyclobutane L-nucleoside analogues have been screened for activity against herpes simplex virus.[27]

Experimental Protocols for Biological Evaluation

A critical aspect of developing new bioactive compounds is the use of robust and reproducible experimental assays. The following section provides detailed, step-by-step protocols for assessing the key biological activities of cyclobutane-containing compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is fundamental for determining the cytotoxic potential of novel compounds and for calculating the half-maximal inhibitory concentration (IC₅₀).

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize, count, and resuspend the cells in complete culture medium.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the cyclobutane-containing test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent as the highest compound concentration) and untreated controls (medium only).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

-

Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Antibacterial Susceptibility Testing

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[28]

Experimental Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the test compound.

-

In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

-

Add 100 µL of the stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last column of dilutions.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[28]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension.

-

Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

3.2.2. Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[7]

Detailed Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[7]

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the agar.[12]

-

Incubation: Invert the plate and incubate at 37°C for 16-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[1]

Antiviral Activity Assessment: The Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a lytic virus. The 50% effective concentration (EC₅₀) is determined from the results.

Principle: Lytic viruses form plaques (areas of cell death) in a monolayer of susceptible host cells. An effective antiviral agent will reduce the number of plaques in a dose-dependent manner.[29][30]

Experimental Workflow:

Caption: Workflow for the plaque reduction assay.

Detailed Protocol:

-

Cell Seeding: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound in an appropriate medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Infection: Remove the culture medium from the cells and infect them with the virus in the presence of the various compound dilutions. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay and Incubation: After a 1-2 hour adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations. This restricts virus spread to adjacent cells. Incubate the plates until plaques are visible (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

EC₅₀ Calculation: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value.[31]

Data Presentation: A Quantitative Look at Biological Activity

To facilitate the comparison of the biological activities of different cyclobutane-containing compounds, it is essential to present quantitative data in a clear and organized manner.

Table 1: In Vitro Cytotoxicity of Representative Cyclobutane-Containing Compounds

| Compound ID | Target/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Carboplatin | DNA Cross-linking Agent | Ovarian (A2780) | 5.8 | [4] |

| Carboplatin | DNA Cross-linking Agent | Lung (A549) | 12.5 | [4] |

| AKT Inhibitor (e.g., Compound 11) | AKT Inhibitor | Adenocarcinoma | Sub-micromolar | [15] |

| Integrin Antagonist (e.g., GLPG0187) | Integrin Antagonist | Melanoma (U87MG) | < 1 | [18] |

Table 2: Antibacterial Activity of Selected Cyclobutane Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Sceptrin | Escherichia coli | 12.5 | [11] |

| Sceptrin | Staphylococcus aureus | 6.25 | [8] |

| Thiazolylhydrazone Derivative 2 | Bacillus subtilis | 16 | [24] |

| Thiazolylhydrazone Derivative 2 | Candida tropicalis | 16 | [24] |

Table 3: Antiviral Activity of Cyclobutane Nucleoside Analogs

| Compound ID | Virus | Cell Line | EC₅₀ (µM) | Reference |

| L-Nucleoside Analog (Thymine derivative) | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.8 | [27] |

| L-Nucleoside Analog (Guanine derivative) | Varicella-Zoster Virus (VZV) | HEL | 1.2 | [27] |

Conclusion and Future Perspectives

The cyclobutane ring has firmly established its place as a valuable scaffold in modern drug discovery. Its unique structural and conformational properties offer medicinal chemists a powerful tool to address key challenges in developing novel therapeutics with improved efficacy and safety profiles. The diverse range of biological activities exhibited by cyclobutane-containing compounds, from anticancer and antimicrobial to antiviral, underscores the broad applicability of this structural motif.

As our understanding of the intricate roles of specific signaling pathways in disease pathogenesis continues to grow, so too will the opportunities for the rational design of cyclobutane-based inhibitors with high potency and selectivity. The continued exploration of natural product libraries, coupled with advances in synthetic methodologies for accessing complex cyclobutane architectures, will undoubtedly lead to the discovery of new and exciting bioactive molecules. The future of cyclobutane-containing compounds in medicine is bright, with the promise of delivering the next generation of innovative therapies for a wide range of human diseases.

References

-

What is the mechanism of Carboplatin? (2024). Patsnap Synapse. [Link]

-

Carboplatin Pharmacology. (n.d.). News-Medical.Net. [Link]

-

What is the mechanism of action of carboplatin? (2025). Dr.Oracle. [Link]

-

Carboplatin. (n.d.). In Wikipedia. [Link]

-

Carboplatin: Mechanism of Action, Adverse Effects, Contraindications, and Dosing. (n.d.). Urology Textbook. [Link]

-

A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana. (1993). Journal of Antimicrobial Chemotherapy. [Link]

-

A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana. (1993). Journal of Antimicrobial Chemotherapy. [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2018). RSC Medicinal Chemistry. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2022). ChemMedChem. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Synthesis and biological evaluation of cyclobutane-based β3 integrin antagonists: A novel approach to targeting integrins for cancer therapy. (2023). Bradford Scholars. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2022). Radboud Repository. [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2018). RSC Publishing. [Link]

- WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (2011).

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2011). The Open Medicinal Chemistry Journal. [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Bio-protocol. [Link]

-

Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (2023). ResearchGate. [Link]

-

Tofacitinib and JAK1 inhibitor 30. (n.d.). ResearchGate. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. (2012). Request PDF. [Link]

-

Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. (2013). Request PDF. [Link]

- HUE029767T2 - Azetidine and cyclobutane derivatives as jak inhibitors. (n.d.).

-

HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024). YouTube. [Link]

-

IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated With Compounds 5−7 for 24 h. (n.d.). ResearchGate. [Link]

-

Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (2025). The Royal Society of Chemistry. [Link]

-

EC50 determination by plaque reduction assay. The plot shows the... (n.d.). ResearchGate. [Link]

-

Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. (2022). MDPI. [Link]

-

What are IDH1 inhibitors and how do you quickly get the latest development progress? (2023). Patsnap Synapse. [Link]

-

Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (2025). The Royal Society of Chemistry. [Link]

-

Antiviral EC 50 and CC 50 values calculated for selected hits in the HUH7 and U251 cell lines. (n.d.). ResearchGate. [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (2020). PubMed Central. [Link]

-

Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (2017). NIH. [Link]

-

The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer. (2022). PubMed. [Link]

-

Organic Chemistry : 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. (2018). Research and Reviews. [Link]

-

Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. (2014). PubMed Central. [Link]

-

Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule. (2013). PubMed Central. [Link]

-

IC50 values of selected cell lines. (n.d.). ResearchGate. [Link]

-

MIC values of antimicrobial agents. (n.d.). ResearchGate. [Link]

-

The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer. (2022). PubMed Central. [Link]

-

Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. (2013). Request PDF. [Link]

-

Minimum Inhibitory Concentration (MIC) Of various synthetic and natural antimicrobial agents using E coli screened from VIT sewage treatment plant. (n.d.). Semantic Scholar. [Link]

-

Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. (2023). PubMed Central. [Link]

-

Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. (2021). Advanced Pharmaceutical Bulletin. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. asm.org [asm.org]

- 4. biolabtests.com [biolabtests.com]

- 5. benchchem.com [benchchem.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 11. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 17. HUE029767T2 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 18. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DSpace [bradscholars.brad.ac.uk]

- 20. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. rroij.com [rroij.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. researchgate.net [researchgate.net]

3-(Hydroxymethyl)cyclobutanol as a chiral building block

Beyond nucleosides, the cyclobutane core serves as a rigid scaffold to orient functional groups for optimal interaction with various biological targets. [16]Derivatives have been investigated for a range of activities, including anti-inflammatory effects through the inhibition of pathways like NF-κB. [6]The defined three-dimensional structure imparted by the cyclobutane ring is key to achieving high potency and selectivity. [2]

Chapter 4: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, grounded in published methodologies.

Protocol: Diastereoselective Synthesis of cis-3-(Hydroxymethyl)cyclobutanol

This protocol details the reduction of the ketone precursor, 3-(hydroxymethyl)cyclobutanone, to yield the cis-diol. [6] Objective: To synthesize cis-3-(hydroxymethyl)cyclobutanol with high diastereoselectivity.

Materials:

-

3-(hydroxymethyl)cyclobutanone

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(hydroxymethyl)cyclobutanone (1.0 eq) in anhydrous methanol to a concentration of 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and maximize diastereoselectivity.

-

Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes. The slow addition prevents an excessive exotherm.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 1-2 hours).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the pH is ~6-7 and gas evolution ceases.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired diol.

-

Washing and Drying: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure cis-3-(hydroxymethyl)cyclobutanol.

Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol outlines a general method for evaluating the antiviral efficacy of carbocyclic nucleoside analogues derived from the title building block. [10] Objective: To determine the 50% effective concentration (EC₅₀) of a test compound against a specific virus.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6- or 12-well plates

-

Virus stock of known titer

-

Test compound, serially diluted

-

Culture medium (e.g., DMEM)

-

Semi-solid overlay medium (containing, e.g., carboxymethyl cellulose or agarose)

-

10% formalin solution (for fixing)

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Seed plates with host cells and grow until a confluent monolayer is formed.

-

Infection: Aspirate the culture medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-